N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide
Overview
Description
N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a phthalazine ring, and a morpholine moiety
Preparation Methods
The synthesis of N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases and may require elevated temperatures to drive the reactions to completion .
Chemical Reactions Analysis
N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The morpholine ring can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
N,N,2-trimethyl-5-[4-(morpholin-4-yl)phthalazin-1-yl]benzenesulfonamide can be compared with other sulfonamide derivatives and phthalazine-containing compounds:
5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines: This compound also contains a morpholine ring and a sulfonamide group but has a different core structure.
3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: Similar in containing a morpholine ring, but differs in its core structure and functional groups.
2-MORPHOLIN-4-YL-N-(2,4,6-TRIMETHYL-PHENYL)-ACETAMIDE: Contains a morpholine ring and a trimethylphenyl group, but lacks the sulfonamide and phthalazine components.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N,N,2-trimethyl-5-(4-morpholin-4-ylphthalazin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-8-9-16(14-19(15)29(26,27)24(2)3)20-17-6-4-5-7-18(17)21(23-22-20)25-10-12-28-13-11-25/h4-9,14H,10-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHZBANPKBCPDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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